N-(2,4-difluorobenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
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Overview
Description
N-[(2,4-DIFLUOROPHENYL)METHYL]-1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C26H22F3N5O2. This compound is notable for its intricate structure, which includes a piperidine ring, a pyridine ring, and an oxadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule. Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens.
Scientific Research Applications
N-[(2,4-DIFLUOROPHENYL)METHYL]-1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and oxadiazole groups are believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include those with structural motifs like the oxadiazole ring or the difluorophenyl group. Examples include:
Tris(2-(2,4-difluorophenyl)pyridinato-C2,N]iridium(III): Known for its use in OLED technology.
N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Studied for its biological activities. Compared to these compounds, N-[(2,4-DIFLUOROPHENYL)METHYL]-1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of structural elements, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25F2N5O2 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H25F2N5O2/c1-17-4-2-5-19(14-17)24-32-27(36-33-24)22-6-3-11-30-25(22)34-12-9-18(10-13-34)26(35)31-16-20-7-8-21(28)15-23(20)29/h2-8,11,14-15,18H,9-10,12-13,16H2,1H3,(H,31,35) |
InChI Key |
GTZFWIALOXILOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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